4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound featuring an imidazole ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: N-oxides of imidazole and pyrazole rings.
Reduction: Corresponding amines from the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or enzyme active sites, inhibiting their activity . This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with a single imidazole ring.
4-methyl-1H-imidazole: A methyl-substituted imidazole derivative.
1,3-diazole: Another heterocyclic compound with similar properties.
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is unique due to its combination of imidazole, pyrazole, and benzamide groups, which confer distinct chemical and biological properties . This structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-20(17-6-4-16(5-7-17)12-24-9-8-21-15-24)23-18-11-22-25(13-18)14-19-3-1-2-10-27-19/h4-9,11,13,15,19H,1-3,10,12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQFYQJFORUKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.